5beta-Chola-3,8(14),11-trien-24-oic Acid

Description

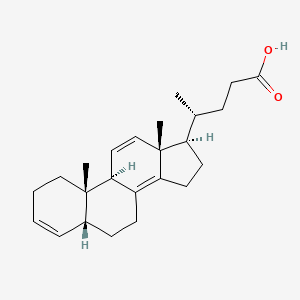

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H34O2 |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(4R)-4-[(5R,9R,10S,13R,17R)-10,13-dimethyl-2,5,6,7,9,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H34O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h4,6,13,15-17,19,21H,5,7-12,14H2,1-3H3,(H,25,26)/t16-,17+,19-,21+,23+,24-/m1/s1 |

InChI Key |

SDCFNOCWBVAGES-LVARZUFQSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2=C3CCC4C=CCCC4(C3C=CC12C)C |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CCC2=C3CC[C@@H]4C=CCC[C@@]4([C@H]3C=C[C@]12C)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2=C3CCC4C=CCCC4(C3C=CC12C)C |

Origin of Product |

United States |

Contextualization Within the Cholanic Acid Family

5beta-Chola-3,8(14),11-trien-24-oic Acid belongs to the extensive family of cholanic acids. ebi.ac.uk The foundational structure for this family is cholanic acid, a C24 steroid characterized by a saturated four-ring cyclopentanophenanthrene nucleus and a five-carbon side chain terminating in a carboxylic acid group. ebi.ac.uk The "5beta" designation in its name refers to the stereochemistry at the junction of the A and B rings of the steroid nucleus, a configuration that is typical for most bile acids found in mammals. ebi.ac.uk

What distinguishes this compound from more common bile acids is the presence of three double bonds within its steroidal core at positions 3, 8(14), and 11. nih.govuni.lu This high degree of unsaturation makes it a trienoic acid, contrasting sharply with the saturated or monounsaturated nature of primary and secondary bile acids. This structural uniqueness suggests that its physicochemical properties and potential biological activities may differ significantly from its more saturated counterparts.

To illustrate this, the table below compares the structural features of this compound with those of well-known bile acids.

| Feature | This compound | Cholic Acid | Chenodeoxycholic Acid | Deoxycholic Acid | Lithocholic Acid |

| Molecular Formula | C24H34O2 nih.gov | C24H40O5 | C24H40O4 | C24H40O4 | C24H40O3 |

| Hydroxyl Groups | 0 | 3 (at C3, C7, C12) | 2 (at C3, C7) | 2 (at C3, C12) | 1 (at C3) |

| Double Bonds | 3 nih.gov | 0 | 0 | 0 | 0 |

| 5-beta configuration | Yes nih.gov | Yes | Yes | Yes | Yes |

This table is generated based on data from cited sources.

Overview of Research Trajectories for Bile Acid Derivatives

Mammalian Metabolome Profiling (e.g., fecal metabolomics)

Fecal metabolomics studies in mice have identified this compound as a component of the bile acid pool, with its abundance influenced by the composition of the gut microbiota.

A doctoral thesis from the University of Alberta investigating the role of the gut bacterium Parasutterella noted an increase in the relative abundance of this compound in mice colonized with this microbe. nih.gov This finding points to a potential role for Parasutterella in the metabolic pathways that produce this particular bile acid derivative. nih.gov

Furthermore, a study on a mouse model of Sjögren's syndrome identified significant correlations between the fecal levels of this compound and the abundance of specific gut bacteria. ualberta.ca The research found a significant positive correlation between this compound and the genus Eisenbergiella. ualberta.ca Additionally, a positive relationship was observed with the genus Erysipelatoclostridium. ualberta.ca

Correlations of this compound with Gut Microbiota

| Bacterial Genus | Correlation with this compound | Study Context | Reference |

|---|---|---|---|

| Parasutterella | Increased abundance | Mouse colonization study | nih.gov |

| Eisenbergiella | Significant positive correlation | Sjögren's syndrome mouse model | ualberta.ca |

| Erysipelatoclostridium | Positive relationship | Sjögren's syndrome mouse model | ualberta.ca |

Identification in Complex Biological Matrices

The identification of this compound in complex biological matrices like feces is accomplished using sophisticated analytical methodologies. Liquid chromatography-mass spectrometry (LC-MS) is the primary technique employed for the detection and quantification of this and other bile acids. ualberta.cachula.ac.th

In these methods, the fecal extract undergoes chromatographic separation to isolate the various metabolites. The separated compounds are then introduced into a mass spectrometer, which ionizes them and measures their mass-to-charge ratio. This allows for the precise identification and quantification of this compound, even at low concentrations within a complex mixture.

Analytical Methods for the Detection of this compound

| Technique | Matrix | Key Findings | Reference |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mouse Feces | Identification and correlation with gut microbiota in a Sjögren's syndrome model. | ualberta.ca |

| LC/MS | Plasma | General platform for lipidomics analysis that can include bile acids. | chula.ac.th |

Biosynthesis and Metabolic Pathways of 5beta Chola 3,8 14 ,11 Trien 24 Oic Acid

Proposed Endogenous Biosynthetic Routes

The endogenous synthesis of bile acids is a complex process occurring in the liver, starting from cholesterol. nih.gov The formation of a tri-unsaturated bile acid like 5β-Chola-3,8(14),11-trien-24-oic acid is not a typical outcome of the primary bile acid synthesis pathways. However, its structure suggests a potential origin from primary bile acids through a series of desaturation reactions.

Precursor Compounds and Enzymatic Transformations

The likely precursors for the formation of 5β-Chola-3,8(14),11-trien-24-oic acid are the primary bile acids, cholic acid and chenodeoxycholic acid. The biosynthesis would necessitate a series of enzymatic desaturation steps to introduce the three double bonds at positions 3, 8(14), and 11.

The initial step in primary bile acid synthesis is the hydroxylation of cholesterol at the 7α position by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in the pathway. nih.gov Following this, a cascade of enzymatic reactions leads to the formation of cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) and chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid). nih.gov

The formation of the triene structure of 5β-Chola-3,8(14),11-trien-24-oic acid from these saturated precursors would likely involve a series of desaturase enzymes. While specific enzymes for this trienoic acid have not been characterized, the process would conceptually involve:

Oxidation of hydroxyl groups: Hydroxysteroid dehydrogenases (HSDs) would first oxidize the hydroxyl groups at C3, and potentially C7 and C12, to form keto intermediates. For instance, a 3α-HSD would convert the 3α-hydroxyl group to a 3-oxo group. nih.gov

Desaturation: Subsequent enzymatic reactions would introduce the double bonds. The formation of a Δ3 double bond could occur from a 3-oxo intermediate. The introduction of the conjugated double bond system at Δ8(14) and Δ11 is more complex and would likely involve a series of dehydration and isomerization steps.

Proposed Precursor Transformation:

| Precursor Compound | Potential Enzymatic Steps | Intermediate Compounds |

| Chenodeoxycholic Acid | 3α-HSD, Dehydratases, Isomerases | 3-oxo-5β-cholan-24-oic acid derivatives |

| Cholic Acid | 3α-HSD, 7α-HSD, 12α-HSD, Dehydratases, Isomerases | 3,7,12-triketo-5β-cholan-24-oic acid derivatives |

This table presents a hypothetical pathway based on known bile acid metabolism.

Stereochemical Considerations in Biosynthesis

The stereochemistry of the bile acid molecule is crucial for its biological function. The "5β" designation in 5β-Chola-3,8(14),11-trien-24-oic acid indicates that the A and B rings of the steroid nucleus are in a cis-fused configuration, giving the molecule a bent shape. This is the typical configuration for primary bile acids synthesized in humans. frontiersin.org

The enzymatic reactions involved in bile acid biosynthesis are highly stereospecific. For example, 3α-hydroxysteroid dehydrogenase specifically acts on the 3α-hydroxyl group. nih.gov The formation of the 5β configuration is established early in the biosynthetic pathway from cholesterol. Any proposed pathway for the formation of 5β-Chola-3,8(14),11-trien-24-oic acid must retain this core stereochemical feature.

Microbial Biotransformations and Degradation Pathways

The gut microbiota plays a significant role in modifying primary bile acids that enter the intestine, creating a diverse pool of secondary bile acids. nih.govnih.gov These microbial transformations include deconjugation, dehydroxylation, oxidation, and epimerization. nih.gov

Microorganism-Mediated Conversions of Cholanic Acid Derivatives

While direct microbial production of 5β-Chola-3,8(14),11-trien-24-oic acid has not been extensively documented, it is plausible that it could be formed from primary or other secondary bile acids through microbial actions. The introduction of unsaturation into the steroid nucleus is a known microbial transformation. nih.gov

The gut microbiota possesses a wide array of enzymes capable of modifying the steroid nucleus. For instance, some bacteria can introduce double bonds through desaturation reactions. It is conceivable that certain gut microbes could act on common bile acids like lithocholic acid (a dehydroxylation product of chenodeoxycholic acid) to produce unsaturated derivatives. nih.gov

Identification of Microbial Metabolites

The identification of 5β-Chola-3,8(14),11-trien-24-oic acid as a microbial metabolite would require targeted analysis of the metabolome of specific bacterial cultures or complex gut microbial communities. While numerous secondary bile acids have been identified, the focus has largely been on more abundant metabolites like deoxycholic acid (DCA) and lithocholic acid (LCA). nih.gov The detection of minor, unsaturated bile acids like the one would necessitate highly sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). frontiersin.org

Potential Microbial Precursors and Resulting Metabolites:

| Potential Precursor | Microbial Transformation | Potential Product |

| Lithocholic Acid | Desaturation | Unsaturated lithocholic acid derivatives |

| Deoxycholic Acid | Desaturation | Unsaturated deoxycholic acid derivatives |

This table outlines hypothetical microbial transformations leading to unsaturated bile acids.

Role of Specific Microbial Enzymes in Bile Acid Modification

Several classes of microbial enzymes are responsible for the biotransformation of bile acids in the gut. researchgate.net These enzymes could potentially be involved in the formation or degradation of 5β-Chola-3,8(14),11-trien-24-oic acid.

Hydroxysteroid Dehydrogenases (HSDs): As mentioned previously, HSDs catalyze the oxidation and reduction of hydroxyl groups on the steroid nucleus. mdpi.com These reactions are often the initial step for further modifications, including desaturation. Bacterial HSDs are known to act on the 3, 7, and 12 positions of the bile acid core. nih.gov

Dehydratases: These enzymes are responsible for removing hydroxyl groups and introducing double bonds. For instance, 7α-dehydroxylase activity, found in certain Clostridium species, is a key step in the formation of secondary bile acids. asm.org A similar enzymatic activity could be involved in generating the unsaturated structure of 5β-Chola-3,8(14),11-trien-24-oic acid.

Isomerases and Reductases: These enzymes can shift the position of double bonds and reduce them, further modifying the structure of the bile acid.

The degradation of 5β-Chola-3,8(14),11-trien-24-oic acid by microorganisms would likely follow the general principles of steroid degradation, involving the opening of the steroid rings. nih.govresearchgate.net This process would convert the complex steroid molecule into simpler compounds that can be utilized by the bacteria for energy and carbon.

Intermediacy and Role in Broader Steroid Metabolism

The significance of 5β-Chola-3,8(14),11-trien-24-oic acid in steroid metabolism lies in its position as a metabolic intermediate, arising from the intricate enzymatic modification of primary bile acids. Its formation and subsequent transformation are crucial for the diversification of the bile acid pool and the regulation of cholesterol homeostasis.

The biosynthesis of bile acids from cholesterol is a multi-step process occurring primarily in the liver, involving a cascade of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes, reductases, and dehydrogenases. nih.govnih.gov The two main pathways for primary bile acid synthesis are the "classic" (or neutral) pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), and the "alternative" (or acidic) pathway, which starts with the hydroxylation of the cholesterol side chain. frontiersin.orgyoutube.com These pathways lead to the formation of the primary bile acids, cholic acid and chenodeoxycholic acid. nih.govyoutube.com

The journey to more complex and unsaturated bile acids like 5β-Chola-3,8(14),11-trien-24-oic acid begins with the modification of these primary bile acids. A key initial step is the oxidation of the 3-hydroxyl group of a 5β-cholanoic acid precursor to a 3-oxo group, forming a 3-oxo-5β-cholanoic acid intermediate. nih.govscbt.com This oxidation is a critical juncture, as it allows for further enzymatic modifications of the steroid nucleus.

The introduction of unsaturations (double bonds) into the steroid nucleus is a key feature of the metabolic pathway leading to 5β-Chola-3,8(14),11-trien-24-oic acid. While the precise enzymatic sequence for the formation of the 3,8(14),11-triene structure is not extensively detailed in readily available literature, it is understood to involve a series of dehydrogenation reactions. These reactions are likely catalyzed by specific dehydrogenases that act on saturated or partially unsaturated cholanoic acid precursors.

The presence of a 3-oxo group is often a prerequisite for the introduction of a Δ⁴ or Δ⁵ double bond. Subsequent enzymatic reactions could then introduce the additional double bonds at the 8(14) and 11 positions. The formation of such highly unsaturated bile acids represents a pathway for the further metabolism and potential elimination of cholesterol-derived products.

The role of these unsaturated bile acids extends beyond simple catabolism. Bile acids, in general, are not only detergents aiding in lipid digestion but also act as signaling molecules that regulate their own synthesis and transport, as well as lipid and glucose metabolism, through the activation of nuclear receptors like the farnesoid X receptor (FXR). frontiersin.orgnih.gov The specific biological activities and receptor affinities of highly unsaturated bile acids like 5β-Chola-3,8(14),11-trien-24-oic acid are an area of ongoing research. Their unique structural features suggest they may have distinct regulatory roles within the complex network of steroid hormone and bile acid signaling.

Below is a table summarizing the key enzymes and intermediates in the general biosynthesis of bile acids, providing context for the formation of specialized metabolites like 5β-Chola-3,8(14),11-trien-24-oic acid.

| Enzyme Class | Specific Enzyme Example | Precursor | Product | Pathway Step |

| Hydroxylase (CYP450) | Cholesterol 7α-hydroxylase (CYP7A1) | Cholesterol | 7α-hydroxycholesterol | Rate-limiting step in the classic pathway of bile acid synthesis. frontiersin.org |

| Dehydrogenase | 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase | 7α-hydroxycholesterol | 7α-hydroxy-4-cholesten-3-one | Oxidation of the 3β-hydroxyl group and isomerization of the double bond. |

| Reductase | Δ⁴-3-oxosteroid-5β-reductase | 7α-hydroxy-4-cholesten-3-one | 7α-hydroxy-5β-cholestan-3-one | Reduction of the Δ⁴ double bond, establishing the 5β configuration. |

| Dehydrogenase | 3α-hydroxysteroid dehydrogenase | 7α-hydroxy-5β-cholestan-3-one | Chenodeoxycholic acid (after further side-chain oxidation) | Reduction of the 3-oxo group to a 3α-hydroxyl group. |

The formation of 5β-Chola-3,8(14),11-trien-24-oic acid likely involves further enzymatic steps, including the action of specific dehydrogenases that introduce the characteristic unsaturations. The study of such "atypical" bile acids provides deeper insights into the metabolic capacity of the liver and the intricate regulation of steroid balance.

Synthetic Approaches and Chemical Derivatization of 5beta Chola 3,8 14 ,11 Trien 24 Oic Acid

Total Synthesis Strategies

The total synthesis of a complex steroid like 5β-chola-3,8(14),11-trien-24-oic acid has not been extensively documented, likely due to the accessibility of related natural products for semi-synthesis. However, a de novo approach would rely on foundational strategies in steroid synthesis, aimed at constructing the core tetracyclic structure.

A hypothetical total synthesis would involve the sequential or convergent assembly of the four-ring system characteristic of the cholane (B1240273) skeleton. ncats.io Key strategies would focus on forming the trans-fused C/D rings and cis-fused A/B rings specific to the 5β configuration.

The construction of the steroidal nucleus often employs powerful ring-forming reactions. A plausible pathway could involve:

A- and B-Ring Formation: Utilizing methods like the Robinson annulation to build the first two rings.

C- and D-Ring Construction: Employing Diels-Alder reactions or other cyclization strategies to complete the tetracyclic core.

Side Chain Installation: The C-17 pentanoic acid side chain could be introduced via organometallic coupling reactions or by using a building block that already contains the side chain precursor.

Once a suitable tetracyclic intermediate is formed, the critical step would be the introduction of the three double bonds at the C-3, C-8(14), and C-11 positions. This would likely proceed through a series of oxidation and elimination reactions from a saturated or partially saturated precursor.

Table 1: Foundational Reactions in Steroid Synthesis

| Reaction Type | Description | Relevance to Steroid Core |

|---|---|---|

| Robinson Annulation | A two-step process involving a Michael addition followed by an aldol (B89426) condensation to form a six-membered ring. | Widely used for the construction of the A and B rings of the steroid nucleus. |

| Diels-Alder Reaction | A [4+2] cycloaddition reaction between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. | Effective for constructing the C ring and establishing stereocenters. |

| Intramolecular Alkenylation | Palladium-catalyzed reactions can be used to form challenging medium-sized rings, such as the eight-membered B ring in taxol synthesis, a strategy applicable to complex carbocycle formation. chemistryviews.org | Useful for late-stage cyclizations and forming strained ring systems. |

The synthesis of 5β-chola-3,8(14),11-trien-24-oic acid is fraught with stereochemical and regiochemical hurdles.

Stereochemistry: The cholanic acid skeleton possesses multiple stereocenters. Establishing the correct relative stereochemistry, particularly the cis-fusion of the A/B rings (characteristic of the 5β series), is a primary challenge. The stereochemistry at positions C-8, C-9, C-10, C-13, and C-17 must also be precisely controlled.

Regioselectivity: The introduction of the triene system is the most significant regiochemical challenge. Generating the specific Δ³, Δ⁸⁽¹⁴⁾, and Δ¹¹ double bonds without the formation of other isomers requires carefully chosen reagents and reaction conditions. The Δ⁸⁽¹⁴⁾ double bond, in particular, is often part of a thermodynamic mixture with the Δ⁷ and Δ⁸ isomers, making its selective formation difficult.

Semi-synthetic Modifications and Analog Preparation

A more practical approach to obtaining 5β-chola-3,8(14),11-trien-24-oic acid and its analogs involves the chemical modification of abundant natural bile acids, such as cholic acid or chenodeoxycholic acid, which already possess the 5β-cholanic acid core.

The primary task in a semi-synthetic route is the deoxygenation and introduction of unsaturation into a hydroxylated precursor. Starting from a bile acid like 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid (cholic acid), the pathway would involve:

Oxidation: The hydroxyl groups at C-3, C-7, and C-12 are oxidized to their corresponding ketones using reagents like chromic acid or pyridinium (B92312) chlorochromate (PCC).

Selective Elimination: A sequence of elimination reactions is then employed to generate the triene system. This can be achieved through various methods, including:

Acid- or base-catalyzed dehydration of β-hydroxy ketones.

Formation of tosylates or mesylates followed by base-induced elimination (E2 reaction).

Reductive elimination of diols or their derivatives.

The regioselectivity of these eliminations is crucial and is governed by the stereoelectronic requirements of the transition state, which is heavily influenced by the rigid conformation of the steroid nucleus.

The cholanic acid structure offers several sites for introducing diverse substituents to create novel analogs.

Carboxylic Acid Derivatization: The C-24 carboxylic acid is a prime handle for modification. nih.gov Through standard organic transformations, it can be converted into a variety of functional groups. This process, known as nucleophilic acyl substitution, allows for the creation of esters, amides, and other derivatives. youtube.comchadsprep.com

Ring Substitution: While challenging in the presence of the triene system, it is possible to introduce substituents onto the steroid nucleus of related saturated compounds via electrophilic or nucleophilic reactions, which could then be carried through to the final triene product.

Table 2: Examples of Cholanic Acid Derivatization Reactions

| Reaction Position | Reagent(s) | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| C-24 Carboxylic Acid | SOCl₂, then R-OH/Pyridine | Ester | Nucleophilic Acyl Substitution |

| C-24 Carboxylic Acid | SOCl₂, then R₂NH | Amide | Nucleophilic Acyl Substitution |

| C-24 Carboxylic Acid | LiAlH₄ | Primary Alcohol | Reduction |

| C-3 Hydroxyl (on precursor) | PCC or Swern Oxidation | Ketone | Oxidation |

Mechanistic Organic Chemistry of Related Transformations

The synthesis and derivatization of 5β-chola-3,8(14),11-trien-24-oic acid are underpinned by fundamental organic reaction mechanisms.

Elimination Reactions (E1 and E2): The introduction of the double bonds in the steroid core via semi-synthesis relies heavily on elimination reactions. Acid-catalyzed dehydration of alcohols at positions C-3, C-7, or C-12 likely proceeds through an E1 mechanism involving a carbocation intermediate. lumenlearning.com The stability and rearrangement of this carbocation can lead to a mixture of products. To achieve greater regiocontrol, an E2 mechanism is preferred. This involves converting the alcohol to a good leaving group (like a tosylate) and using a non-nucleophilic base. The anti-periplanar arrangement required for the E2 transition state is a key determinant of the position of the resulting double bond in the rigid steroid framework.

Nucleophilic Acyl Substitution: The derivatization of the C-24 carboxylic acid proceeds via the nucleophilic acyl substitution pathway. youtube.comchadsprep.com The reaction is typically initiated by activating the carboxyl group, for instance, by converting it to a more reactive acid chloride. A nucleophile (such as an alcohol or amine) then attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride) yields the final ester or amide product. youtube.com The entire process is a classic example of how less reactive carboxylic acid derivatives can be synthesized from more reactive ones.

Mechanistic Biological Studies and Molecular Interactions of 5beta Chola 3,8 14 ,11 Trien 24 Oic Acid

Elucidation of Molecular Targets and Binding Affinities

There is a scarcity of published research focused on identifying the specific molecular targets and binding affinities of 5beta-Chola-3,8(14),11-trien-24-oic acid.

No specific studies detailing the interaction of this compound with nuclear receptors such as the farnesoid X receptor (FXR), pregnane (B1235032) X receptor (PXR), or constitutive androstane (B1237026) receptor (CAR) have been found. Similarly, its interaction with membrane receptors like Takeda G-protein-coupled receptor 5 (TGR5) has not been characterized. Bile acids, as a class, are known to be ligands for these receptors, playing crucial roles in lipid and glucose metabolism. nih.govnih.govwikipedia.orgnumberanalytics.commdpi.com However, the specific affinity and activity of this tri-unsaturated bile acid derivative remain uninvestigated.

Consistent with the lack of receptor interaction data, there is no information available on the modulation of downstream signaling pathways by this compound. The general roles of bile acids in activating signaling cascades that regulate gene expression related to metabolism and inflammation are well-documented, but these cannot be specifically attributed to this compound without direct experimental evidence. nih.govnumberanalytics.commdpi.com

Cellular and Subcellular Effects

Information regarding the impact of this compound on cellular functions is minimal and derived from its observation in broader metabolic profiling rather than targeted cell-based assays.

In a pre-clinical study investigating the effects of a traditional Chinese medicine, FuFang Runzaoling, on a mouse model of Sjögren's syndrome, this compound was identified as a fecal metabolite. nih.gov Its levels were found to be positively correlated with changes in the abundance of the gut bacterium Eisenbergiella. nih.gov This suggests a potential link between this bile acid and gut microbiota composition, which in turn can influence host physiology. However, this correlational finding does not establish a direct causative effect of the bile acid on cellular homeostasis.

| Metabolite | Associated Gut Microbiota | Study Context |

| This compound | Eisenbergiella (positive correlation) | Fecal metabolomics in a mouse model of Sjögren's syndrome nih.gov |

There are no available studies that have specifically investigated the modulation of cellular processes, such as proliferation, apoptosis, or inflammation, by this compound in any model system.

Role in Host-Microbe Metabolic Crosstalk and Dysbiosis Models

The gut microbiota plays a pivotal role in the metabolism of bile acids, transforming primary bile acids synthesized in the liver into a diverse array of secondary bile acids. This biotransformation significantly impacts host physiology and can contribute to both health and disease states.

Influence on Microbial Composition and Function

While direct studies on the effect of this compound on microbial composition are not available, it is well-established that bile acids, in general, have antimicrobial properties and can shape the gut microbial community. The hydrophobicity of a bile acid is a key determinant of its antimicrobial activity. Given the highly unsaturated and non-hydroxylated nature of this compound, it is plausible that this compound exerts selective pressure on certain gut microbes.

It is likely that bacteria capable of metabolizing such unsaturated bile acids would have a competitive advantage in its presence. Microbial enzymes such as hydroxysteroid dehydrogenases and double bond reductases could potentially modify this compound, leading to the formation of novel, biologically active metabolites.

Contribution to Host Metabolic Phenotypes

The metabolic crosstalk between the host and gut microbiota, mediated by bile acids, has profound implications for host metabolism. Bile acids act as signaling molecules that regulate lipid, glucose, and energy homeostasis. Alterations in the bile acid pool, including the presence of specific microbial-derived bile acids, have been linked to metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

The contribution of this compound to host metabolic phenotypes remains to be elucidated. Its high hydrophobicity might facilitate its absorption across the intestinal epithelium and subsequent circulation to the liver and peripheral tissues. Once in circulation, it could potentially interact with various cellular targets, influencing signaling pathways involved in metabolic regulation. Further research is required to determine the specific metabolic consequences of the presence of this particular unsaturated bile acid.

Advanced Analytical Methodologies for 5beta Chola 3,8 14 ,11 Trien 24 Oic Acid Research

High-Resolution Mass Spectrometry-Based Profiling (e.g., LC-MS/MS, TOF/Q-TOF)

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) stands as a cornerstone for the analysis of 5beta-Chola-3,8(14),11-trien-24-oic acid. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and those utilizing Time-of-Flight (TOF) or Quadrupole-Time-of-Flight (Q-TOF) analyzers are frequently employed for their superior sensitivity and specificity in complex matrices. creative-proteomics.com These platforms enable the accurate identification and quantification of the compound in various biological samples, including fecal matter and plasma. researchgate.net

In a typical workflow, the compound is first separated from other metabolites via liquid chromatography and then introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ionized compound with high precision, allowing for its unambiguous identification. For instance, this compound has been identified in metabolomic studies with a measured m/z of 354.2608. payeshdarou.ir

Method Development for Enhanced Sensitivity and Specificity

The development of robust analytical methods is paramount for achieving high sensitivity and specificity in the detection of this compound. This involves the meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters. The goal is to minimize matrix effects and maximize the signal intensity of the target analyte.

Key aspects of method development include the selection of an appropriate LC column, mobile phase composition, and gradient elution profile to ensure optimal separation from isomeric and isobaric interferences. On the mass spectrometry side, tuning parameters such as ionization source settings (e.g., capillary voltage), collision energy, and scan range are critical for enhancing the signal-to-noise ratio. The use of electrospray ionization (ESI) in negative ion mode is common for the analysis of bile acids due to the presence of the carboxylic acid group.

A representative set of parameters for the LC-MS/MS analysis of bile acids, including congeners of this compound, is detailed in the table below.

| Parameter | Value/Type |

| Chromatography | |

| Column | C18 reverse-phase |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |

| Flow Rate | 0.35 mL/min |

| Gradient | 5% to 95% B over 15 minutes |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray (ESI-) |

| MS Resolution | 70,000 (Full MS), 17,500 (MS/MS) |

| Scan Range (m/z) | 100 - 1200 |

| Collision Energies | 10, 20, 40 eV |

Isotope Labeling Techniques for Metabolic Flux Analysis

Isotope labeling, in conjunction with mass spectrometry, is a powerful technique for elucidating the dynamics of metabolic pathways. cd-genomics.com While specific studies on the metabolic flux of this compound using this technique are not widely documented, the general methodology is well-established for the broader class of bile acids. creative-proteomics.com This approach, often referred to as Metabolic Flux Analysis (MFA), involves introducing a stable isotope-labeled precursor (e.g., ¹³C-labeled) into a biological system. biosynsis.comnih.gov

The labeled atoms are incorporated into downstream metabolites, including bile acids, through enzymatic reactions. By tracking the distribution and abundance of the isotopic label in metabolites over time, researchers can quantify the rates of metabolic reactions (fluxes) within a network. biosynsis.comnih.gov LC-MS is the analytical tool of choice for these studies due to its ability to separate and quantify different isotopologues of a metabolite. nih.gov This provides invaluable insights into the biosynthesis and turnover of compounds like this compound under various physiological or pathological conditions.

Advanced Chromatographic Separation Techniques

The complexity of the metabolome necessitates advanced separation techniques to resolve individual components before mass spectrometric analysis. This is particularly true for bile acids, which comprise a large family of structurally similar compounds.

Optimization of Liquid Chromatography Parameters

The optimization of liquid chromatography parameters is a critical step in the analysis of this compound. The choice of the stationary phase (column chemistry) and mobile phase significantly influences the separation efficiency. Reverse-phase chromatography, typically using a C18 column, is the most common approach for bile acid analysis. creative-proteomics.com The mobile phases usually consist of an aqueous component and an organic solvent, such as acetonitrile or methanol, with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.net

A gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is employed to effectively separate compounds with a wide range of polarities. The flow rate and column temperature are also optimized to achieve the best balance between resolution and analysis time.

Multidimensional Separation Approaches

For highly complex samples where single-dimension chromatography is insufficient to resolve all components, multidimensional separation techniques, such as two-dimensional liquid chromatography (2D-LC), offer a significant enhancement in separation power. researchgate.netnih.gov In a 2D-LC setup, the sample is subjected to two independent chromatographic separations with different selectivities. payeshdarou.ir For instance, an initial separation based on one property (e.g., hydrophobicity) can be followed by a second separation of the collected fractions based on another property (e.g., polarity).

This approach dramatically increases the peak capacity of the system, allowing for the separation of co-eluting compounds and the detection of low-abundance species that might otherwise be obscured. nih.gov While the specific application of 2D-LC to this compound is not explicitly detailed in the literature, its successful use in the broader context of fecal and urinary metabolomics for resolving complex mixtures, including various bile acids, highlights its potential for in-depth studies of this compound. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of organic molecules, including bile acids. nih.gov While mass spectrometry provides information on the elemental composition and connectivity of a molecule, NMR provides detailed insights into the three-dimensional arrangement of atoms.

For a novel or uncharacterized compound, a suite of NMR experiments, including ¹H-NMR, ¹³C-NMR, and various 2D-NMR techniques (e.g., COSY, HSQC, HMBC), are employed to piece together its chemical structure. These methods can confirm the stereochemistry of the steroid nucleus and the position of double bonds and substituents, which is crucial for differentiating between closely related bile acid isomers.

Furthermore, NMR can be used to study the conformational dynamics of bile acids in solution. rsc.org The conformation of the steroid ring system and the orientation of the side chain can have a significant impact on the biological activity of the molecule. mdpi.com By analyzing NMR parameters such as nuclear Overhauser effects (NOEs), researchers can determine the preferred conformations of this compound and how these might be influenced by its environment.

Computational and Chemometric Approaches for Data Interpretation

In the advanced research of this compound, the complexity and volume of data generated from high-resolution analytical instruments necessitate the use of sophisticated computational and chemometric tools. These approaches are indispensable for transforming raw data into meaningful biological insights, facilitating the identification of the compound, and predicting its behavior.

Metabolomics Software Application (e.g., XCMS, MS-DIAL, MZmine2)

The analysis of this compound within complex biological matrices is greatly enhanced by specialized metabolomics software. These platforms automate crucial steps of data processing, including peak detection, alignment, and preliminary identification, which are critical for handling the large datasets produced by techniques like liquid chromatography-mass spectrometry (LC-MS).

XCMS is a widely used platform for the analysis of untargeted metabolomics data. In a study investigating the effects of a traditional herbal medicine, FuFang Runzaoling, on the gut microbiota and fecal metabolome in a mouse model of Sjögren's syndrome, XCMS software was utilized for the initial processing of LC-MS data. nih.govacs.org This software facilitated the extraction of metabolite ion peaks from all samples, a critical first step in identifying changes in the metabolome, which included the detection of this compound. nih.govacs.org The data processing capabilities of XCMS allowed for the identification of this bile acid as a significant feature in the metabolic profiles, demonstrating the software's utility in pinpointing specific compounds of interest within a complex biological context. acs.org

MS-DIAL (Mass Spectrometry-Data Independent Analysis/Data Dependent Acquisition-based Lipidomics) and MZmine2 are two other powerful open-source software packages extensively used in metabolomics and lipidomics. A comparative study evaluating these two platforms for clinical lipidomics analysis included this compound as one of the identified lipid species. nih.gov This research highlighted the distinct advantages of each software in the data processing workflow. It was observed that MZmine2 detected a greater number of peaks at the same threshold level, suggesting a higher sensitivity in peak detection. nih.gov Conversely, MS-DIAL demonstrated greater reproducibility in the quantification of lipid species, with a lower average relative standard deviation of peak areas. nih.gov This suggests that while MZmine2 may be more comprehensive in initial feature detection, MS-DIAL could be more reliable for quantitative analyses. nih.gov

The selection of a metabolomics software platform often depends on the specific goals of the research, such as whether the focus is on comprehensive metabolite discovery or precise quantification.

Interactive Table: Comparison of Metabolomics Software in the Context of Bile Acid Analysis

| Feature | XCMS | MS-DIAL | MZmine2 |

| Primary Application | Untargeted metabolomics data processing | Lipidomics and metabolomics data processing | General metabolomics data processing |

| Key Strengths | Robust peak detection and alignment | High reproducibility in quantification | Comprehensive peak detection |

| Example of Use with Target Compound | Identification in fecal metabolomics study nih.govacs.org | Identification in clinical lipidomics analysis nih.gov | Identification in clinical lipidomics analysis nih.gov |

| Data Processing Workflow | Peak detection, retention time correction, grouping, and alignment acs.org | Peak detection, deconvolution, identification, and normalization nih.gov | Peak detection, deconvolution, and gap-filling nih.gov |

Predictive Modeling for Structural and Biological Properties

While specific predictive modeling studies focusing solely on this compound are not extensively documented, the principles of computational modeling are widely applied to the broader class of bile acids to predict their structural and biological properties. These in silico approaches, including Quantitative Structure-Activity Relationship (QSAR) models, are valuable for estimating physicochemical characteristics, receptor interactions, and potential toxicity.

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. For bile acids, QSAR studies have been employed to understand their interactions with various receptors, such as the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5). nih.gov These models can predict the binding affinity of a bile acid to a receptor based on its molecular descriptors, which are numerical representations of its structural and chemical features. Although a specific QSAR model for this compound has not been detailed in the literature, the methodologies from general bile acid QSAR studies could be applied to predict its potential as an agonist or antagonist for various receptors. nih.gov

Prediction of Physicochemical and ADMET Properties: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. For bile acids, predicting properties such as lipophilicity (logP), aqueous solubility, and potential for causing cholestasis is of significant interest. Predictive models for drug-induced cholestasis often consider a drug's ability to inhibit bile salt export pumps. nih.govacs.org While not a drug, the potential for this compound to interact with these transporters could be estimated using such predictive models.

Publicly accessible databases often provide computationally predicted properties for a vast number of chemical compounds. These predictions can offer preliminary insights into the characteristics of this compound in the absence of extensive experimental data.

Data Table: Computationally Predicted Properties of this compound

| Property | Predicted Value | Prediction Method/Source |

| Molecular Formula | C24H34O2 | PubChem |

| Molecular Weight | 354.5 g/mol | PubChem |

| XLogP3 | 5.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 37.3 Ų | PubChem |

These predicted values provide a foundational understanding of the molecule's likely physicochemical behavior, which can guide further experimental investigation into its biological roles and interactions. The application of more sophisticated predictive models could further elucidate its potential interactions with key biological targets and its metabolic fate.

Future Directions and Emerging Research Avenues for 5beta Chola 3,8 14 ,11 Trien 24 Oic Acid

Exploration of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of primary bile acids from cholesterol is a well-characterized process involving a cascade of enzymatic reactions. nih.govnih.govmdpi.com The classical and alternative pathways are initiated by cytochrome P450 enzymes such as CYP7A1, CYP27A1, and CYP7B1. nih.govnih.govnumberanalytics.com However, the specific enzymatic machinery responsible for generating the distinctive triene structure of 5β-Chola-3,8(14),11-trien-24-oic Acid is currently unknown. It is plausible that novel or promiscuous enzymatic activities are involved in its formation.

Future research should focus on:

Identifying Novel Desaturases or Dehydrogenases: The introduction of three double bonds in the cholane (B1240273) scaffold likely requires a series of desaturation or dehydration reactions catalyzed by specific enzymes that have yet to be identified.

Investigating Microbial Biotransformation: The gut microbiota is known to extensively modify primary bile acids into a vast array of secondary and tertiary bile acids. portlandpress.comnih.gov It is conceivable that specific gut microbes possess the enzymatic capacity to produce 5β-Chola-3,8(14),11-trien-24-oic Acid from more common bile acid precursors. Metagenomic and culturomics approaches could be employed to identify the responsible microorganisms and the corresponding genes and enzymes. nih.gov

Exploring Alternative Biosynthetic Routes: The possibility of alternative, less-characterized pathways for bile acid synthesis, potentially involving different substrate specificities of known enzymes or entirely new enzymatic reactions, should be investigated.

Deeper Mechanistic Insights into Molecular Interactions

Bile acids exert their physiological effects by interacting with a variety of nuclear and membrane-bound receptors, including the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). psu.edumdpi.com The unique structural features of 5β-Chola-3,8(14),11-trien-24-oic Acid, particularly its conjugated double bond system, suggest that it may have distinct receptor binding affinities and activation profiles compared to well-studied bile acids.

Key areas for future investigation include:

Receptor Binding and Activation Studies: Comprehensive in vitro assays should be conducted to determine the binding affinity and functional activity of 5β-Chola-3,8(14),11-trien-24-oic Acid towards a panel of known bile acid receptors.

Structural Biology Approaches: Co-crystallization studies of this trienoic bile acid with its target receptors would provide invaluable atomic-level insights into the molecular determinants of their interaction.

Identification of Novel Binding Partners: Unbiased screening approaches, such as affinity purification-mass spectrometry, could be employed to identify novel protein targets of 5β-Chola-3,8(14),11-trien-24-oic Acid, potentially revealing new signaling pathways and cellular functions.

Development of Novel Stereoselective Synthetic Routes

The availability of pure 5β-Chola-3,8(14),11-trien-24-oic Acid is a critical prerequisite for its detailed biological characterization. While the synthesis of some bile acid derivatives has been reported, there are no established stereoselective synthetic routes for this specific trienoic acid. the-scientist.com

Future synthetic chemistry efforts should aim to:

Design and Optimize Stereocontrolled Reactions: The development of synthetic strategies that allow for the precise control of the stereochemistry at the multiple chiral centers of the cholane nucleus is paramount.

Explore Novel Catalytic Methods: The use of modern catalytic methods, including transition-metal catalysis and organocatalysis, could provide efficient and elegant solutions for the construction of the triene system.

Develop Scalable Synthetic Protocols: To enable extensive biological testing, the development of a scalable synthesis that can provide gram quantities of the target compound will be essential.

Integration of Multi-Omics Data for Systems-Level Understanding

The advent of multi-omics technologies provides a powerful framework for understanding the complex interplay between genes, proteins, metabolites, and the gut microbiota in shaping bile acid metabolism and signaling. the-scientist.comcreative-proteomics.commicrobiomepost.com Applying these approaches to the study of 5β-Chola-3,8(14),11-trien-24-oic Acid could provide a holistic view of its biological context.

Future research should focus on:

Metabolomic Profiling: Targeted and untargeted metabolomics can be used to identify and quantify 5β-Chola-3,8(14),11-trien-24-oic Acid in various biological samples (e.g., plasma, feces, tissues) and to correlate its levels with different physiological or pathological states. nih.gov

Integrated Genomic, Transcriptomic, and Proteomic Analyses: By combining these omics datasets, researchers can identify genetic variations, gene expression patterns, and protein abundance changes that are associated with the production or activity of this trienoic bile acid. nih.govmdpi.com

Microbiome-Metabolome Correlations: Investigating the relationship between the composition and functional capacity of the gut microbiome and the levels of 5β-Chola-3,8(14),11-trien-24-oic Acid will be crucial for understanding its microbial-host co-metabolism. the-scientist.commicrobiomepost.com

Conceptual Frameworks for Biological Role in Health and Disease States (non-clinical)

While clinical data is absent, establishing a conceptual framework for the potential biological roles of 5β-Chola-3,8(14),11-trien-24-oic Acid based on its chemical structure and the known functions of other unsaturated bile acids is a critical first step. Unsaturated fatty acids, for instance, are known to have diverse biological activities. nih.gov

Future non-clinical research should explore the following conceptual frameworks:

Modulation of Metabolic Pathways: Investigate the effects of 5β-Chola-3,8(14),11-trien-24-oic Acid on key metabolic processes such as glucose homeostasis, lipid metabolism, and energy expenditure in cell-based and animal models. nih.gov

Regulation of Inflammatory Responses: Given the known anti-inflammatory and pro-inflammatory properties of different bile acids, the impact of this trienoic acid on inflammatory signaling pathways in various cell types (e.g., macrophages, intestinal epithelial cells) should be a priority.

Impact on Gut Barrier Function: Assess the ability of 5β-Chola-3,8(14),11-trien-24-oic Acid to modulate the integrity of the intestinal epithelial barrier, a critical factor in maintaining gut health and preventing systemic inflammation. mdpi.com

Q & A

Q. How can researchers confirm the structural identity of 5β-Chola-3,8(14),11-trien-24-oic Acid using spectroscopic and chromatographic methods?

Methodological Answer:

- Spectroscopic Confirmation:

- NMR Analysis: Compare experimental and NMR spectra with theoretical predictions derived from the compound’s SMILES string (

C1[C@]2(C)[C@@]3([H])C=C[C@]4(C)[C@@]([H])([C@]([H])(C)CCC(O)=O)CCC4=C3CC[C@]2([H])C=CC1) to validate stereochemistry and substituent positions . - High-Resolution Mass Spectrometry (HRMS): Verify the exact mass (354.25588 Da) and molecular formula (CHO) to rule out isobaric interferences .

- NMR Analysis: Compare experimental and NMR spectra with theoretical predictions derived from the compound’s SMILES string (

- Chromatographic Validation:

Q. What physicochemical properties of 5β-Chola-3,8(14),11-trien-24-oic Acid are critical for experimental design?

Methodological Answer:

-

Key Properties:

-

Handling Considerations:

Advanced Research Questions

Q. How can researchers differentiate 5β-Chola-3,8(14),11-trien-24-oic Acid from structurally similar bile acids in metabolic profiling studies?

Methodological Answer:

- Analytical Differentiation:

- LC-MS/MS with MRM Transitions: Target unique fragments such as m/z 354.25 → 255.10 (loss of COOH and side-chain cleavage) to distinguish it from analogs like 3α-hydroxy-5β-chola-8(14),11-dien-24-oic Acid (LMST04010329) .

- Isotopic Labeling: Synthesize -labeled analogs to track metabolic turnover in hepatocyte models, leveraging its distinct double-bond positions (C3, C8(14), C11) .

- Data Interpretation:

- Cross-reference with hepatic metabolite databases (e.g., BCTA, BHCDA) to identify co-eluting isomers and validate using collision-induced dissociation (CID) libraries .

Q. What synthetic challenges arise in preparing 5β-Chola-3,8(14),11-trien-24-oic Acid, and how can they be addressed?

Methodological Answer:

- Challenges:

- Stereochemical Control: The 5β-H configuration and conjugated triene system require stereoselective hydrogenation or enzymatic catalysis to avoid epimerization .

- Carboxylic Acid Stability: Protect the C24-COOH group during synthesis using tert-butyl esters to prevent decarboxylation under acidic conditions .

- Optimization Strategies:

Q. How should researchers resolve contradictions in reported bioactivity data for this compound (e.g., conflicting results in NASH models)?

Methodological Answer:

- Experimental Reproducibility:

- Purity Assessment: Validate compound purity (>98%) via HPLC-ELSD and NMR to exclude contaminants (e.g., oxidized byproducts) that may skew results .

- Standardized Assays: Use consistent cell models (e.g., primary hepatocytes vs. HepG2) and disease induction protocols (e.g., high-fat diet vs. methionine-choline-deficient diet in mice) .

- Mechanistic Studies:

- Perform RNA-seq or metabolomics to identify pathway-specific effects (e.g., NFκB vs. iNOS modulation) and compare with structurally related bile acids like BHCDA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.